Mechanism of Action Differentiation: PROTAC-Mediated Degradation vs. ATP-Competitive Inhibition of Aurora A
dAURK-4 hydrochloride functions as a PROTAC degrader that induces ubiquitin-proteasome-dependent degradation of the entire Aurora A protein, whereas Alisertib and MK-5108 function as ATP-competitive inhibitors that only block kinase catalytic activity [1]. In MM.1S cells, dAURK-4 achieves dose-dependent AURKA protein depletion at 125-1000 nM within 4-24 hours . By contrast, Alisertib inhibits Aurora A kinase activity with an IC50 of ~1 nM but does not eliminate the protein [1].
| Evidence Dimension | Mechanism of action and target engagement modality |
|---|---|
| Target Compound Data | PROTAC-mediated degradation: Dose-dependent AURKA protein depletion (125-1000 nM; 4-24 hours) |
| Comparator Or Baseline | Alisertib: ATP-competitive inhibition, IC50 ~1 nM; MK-5108: ATP-competitive inhibition, IC50 0.064 nM |
| Quantified Difference | Complete protein elimination vs. catalytic inhibition only; protein scaffolding functions ablated only by degrader |
| Conditions | MM.1S multiple myeloma cell line (dAURK-4); cell-free kinase assay (Alisertib, MK-5108) |
Why This Matters
This mechanistic distinction is critical for researchers studying non-catalytic scaffolding functions of Aurora A or investigating resistance mechanisms that bypass kinase inhibition; procurement of the correct tool compound directly impacts experimental validity.
- [1] CHEBI:125628. Alisertib (MLN8237) is an orally available, investigational, reversible, ATP-competitive, selective aurora A kinase inhibitor with IC50 ~1 nM. View Source
